molecular formula C19H22O2 B13441923 Methyl 6,9,12,15-Octadecatetraynoic Acid Ester

Methyl 6,9,12,15-Octadecatetraynoic Acid Ester

Cat. No.: B13441923
M. Wt: 282.4 g/mol
InChI Key: NBJVZGGXGPFCOO-UHFFFAOYSA-N
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Description

Methyl 6,9,12,15-Octadecatetraynoic Acid Ester is a synthetic compound with the molecular formula C19H22O2 It is characterized by the presence of multiple triple bonds in its carbon chain, making it a polyunsaturated fatty acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6,9,12,15-Octadecatetraynoic Acid Ester typically involves the esterification of 6,9,12,15-Octadecatetraynoic Acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions generally include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The final product is purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6,9,12,15-Octadecatetraynoic Acid Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of partially or fully saturated esters.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the triple bonds.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Epoxides, diols, and hydroxylated esters.

    Reduction: Partially or fully saturated esters.

    Substitution: Amino or thio-substituted esters.

Scientific Research Applications

Methyl 6,9,12,15-Octadecatetraynoic Acid Ester has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders and cardiovascular diseases.

    Industry: It is used in the production of specialty chemicals and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of Methyl 6,9,12,15-Octadecatetraynoic Acid Ester involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes involved in lipid metabolism and inflammation. It may also interact with cellular receptors and signaling pathways, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 9,12,15-Octadecatrienoate:

    Methyl 6,9,12-Octadecatrienoate: This compound has three triple bonds and is structurally similar but lacks one triple bond compared to Methyl 6,9,12,15-Octadecatetraynoic Acid Ester.

Uniqueness

This compound is unique due to its four triple bonds, which confer distinct chemical reactivity and potential biological activities. Its structure allows for a wide range of chemical modifications and applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C19H22O2

Molecular Weight

282.4 g/mol

IUPAC Name

methyl octadeca-6,9,12,15-tetraynoate

InChI

InChI=1S/C19H22O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3,6,9,12,15-18H2,1-2H3

InChI Key

NBJVZGGXGPFCOO-UHFFFAOYSA-N

Canonical SMILES

CCC#CCC#CCC#CCC#CCCCCC(=O)OC

Origin of Product

United States

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